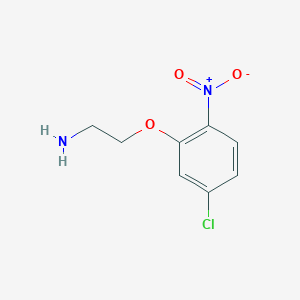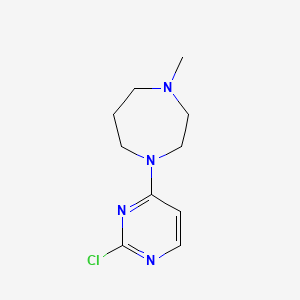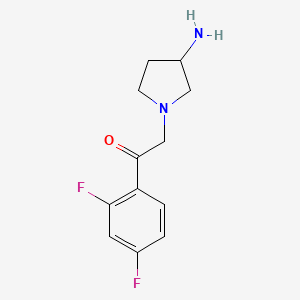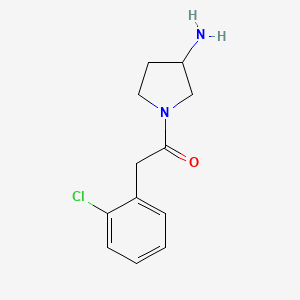![molecular formula C8H11N3 B1468499 [1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine CAS No. 1342214-82-7](/img/structure/B1468499.png)
[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine
Overview
Description
[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound features a but-2-yn-1-yl substituent at the 1-position and a methanamine group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine typically involves the following steps:
Sonogashira Cross-Coupling Reaction: This reaction is used to introduce the but-2-yn-1-yl group to the pyrazole ring.
Amination Reaction: The methanamine group is introduced through an amination reaction, where an appropriate amine is reacted with the pyrazole derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira cross-coupling reactions followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the alkyne group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methanamine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Oxidized derivatives of the alkyne group.
Reduction Products: Alkenes or alkanes.
Substitution Products: Compounds with different functional groups replacing the methanamine group.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound is used in the development of biological probes for studying various biological processes.
Medicine:
Drug Development:
Industry:
Material Science: The compound is used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrazole: The basic structure with two nitrogen atoms in the five-membered ring.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings connected by a methylene bridge.
Aristolochic Acids: Naturally occurring compounds with similar structural skeletons.
Uniqueness:
Unique Substituents: The presence of the but-2-yn-1-yl and methanamine groups makes [1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine unique compared to other pyrazole derivatives.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
IUPAC Name |
(1-but-2-ynylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-3-4-11-7-8(5-9)6-10-11/h6-7H,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDPJPMGWMHHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



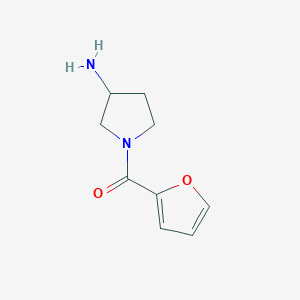
![2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1468423.png)
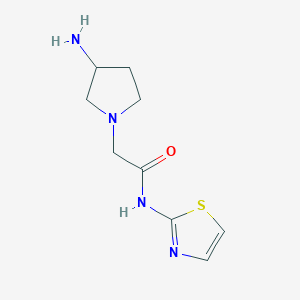
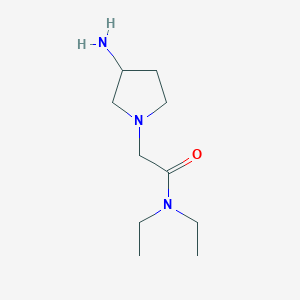
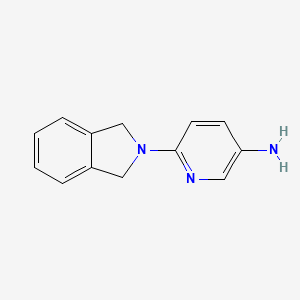
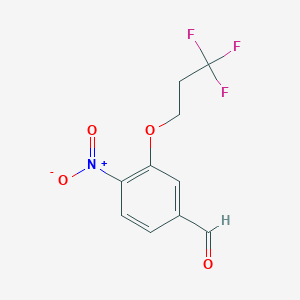
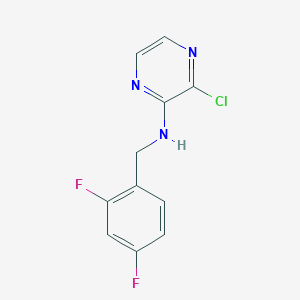
![4-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B1468431.png)
